1-Amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-1-naphthoic acid
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Overview
Description
It is a member of the cucurbituril family, which are macrocyclic molecules known for their ability to form stable complexes with a variety of guest molecules . These compounds are characterized by their barrel-shaped structure, which allows them to encapsulate other molecules, making them useful in a range of applications from drug delivery to environmental remediation .
Preparation Methods
The synthesis of CB 1723 typically involves the condensation of glycoluril with formaldehyde under acidic conditions. This reaction forms the macrocyclic structure characteristic of cucurbiturils. The process can be optimized by adjusting the reaction temperature, pH, and the molar ratios of the reactants . Industrial production methods often involve large-scale batch reactions, where the conditions are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
CB 1723 undergoes a variety of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used to reduce CB 1723.
Substitution: Halogenation and alkylation reactions are typical, where halogens or alkyl groups replace hydrogen atoms on the compound
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
CB 1723 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which CB 1723 exerts its effects is primarily through its ability to form stable host-guest complexes. The molecular targets include a variety of small molecules and ions that can fit within its cavity. The pathways involved often relate to the stabilization and protection of these guest molecules, enhancing their functional properties .
Comparison with Similar Compounds
CB 1723 is unique among cucurbiturils due to its specific cavity size and binding properties. Similar compounds include other members of the cucurbituril family, such as:
- Cucurbit 6uril : Known for its smaller cavity size, making it suitable for smaller guest molecules .
- Cucurbit 7uril : Has a slightly larger cavity than CB 1723, allowing it to encapsulate larger molecules .
- Cucurbit 8uril : Features an even larger cavity, suitable for very large guest molecules or multiple smaller guests .
CB 1723 stands out due to its optimal cavity size for a wide range of applications, balancing between the smaller and larger cucurbiturils .
Properties
CAS No. |
5591-50-4 |
---|---|
Molecular Formula |
C15H20Cl2N2O2 |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
1-amino-7-[bis(2-chloroethyl)amino]-3,4-dihydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C15H20Cl2N2O2/c16-6-8-19(9-7-17)12-4-3-11-2-1-5-15(18,14(20)21)13(11)10-12/h3-4,10H,1-2,5-9,18H2,(H,20,21) |
InChI Key |
YZYCOKZOWIFJQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N(CCCl)CCCl)C(C1)(C(=O)O)N |
Origin of Product |
United States |
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